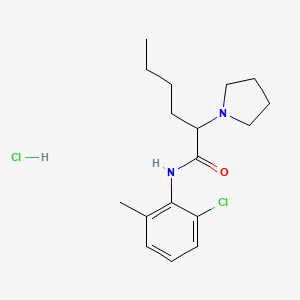
Lead butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead butyrate is an organic compound formed by the reaction of lead with butyric acid It is a lead salt of butyric acid and is known for its unique properties and applications in various fields The compound is typically represented by the chemical formula Pb(C₄H₇O₂)₂
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead butyrate can be synthesized through the reaction of lead oxide or lead carbonate with butyric acid. The reaction typically involves heating the reactants to facilitate the formation of this compound. The general reaction can be represented as: [ \text{PbO} + 2\text{C₄H₈O₂} \rightarrow \text{Pb(C₄H₇O₂)₂} + \text{H₂O} ]
Industrial Production Methods: In an industrial setting, this compound is produced by reacting lead acetate with butyric acid under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the complete reaction and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Lead butyrate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water to form lead hydroxide and butyric acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: this compound can undergo substitution reactions where the butyrate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by acids or bases.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles.
Major Products Formed:
Hydrolysis: Produces lead hydroxide and butyric acid.
Oxidation: Can produce lead oxides and other oxidized products.
Substitution: Results in the formation of new lead compounds with different functional groups.
Applications De Recherche Scientifique
Lead butyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which lead butyrate exerts its effects involves its interaction with cellular components. Lead ions can interfere with various biochemical pathways, including enzyme activity and cellular signaling. The butyrate component can also influence cellular metabolism and gene expression. The combined effects of lead and butyrate contribute to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Lead butyrate can be compared with other lead salts of carboxylic acids, such as lead acetate and lead propionate. While all these compounds share similar properties due to the presence of lead, this compound is unique in its specific interactions and applications. Similar compounds include:
Lead Acetate: Commonly used in analytical chemistry and as a reagent.
Lead Propionate: Used in similar applications but with different reactivity and properties.
This compound stands out due to its specific chemical structure and the unique properties imparted by the butyrate group.
Propriétés
Numéro CAS |
819-73-8 |
|---|---|
Formule moléculaire |
C8H14O4Pb |
Poids moléculaire |
381 g/mol |
Nom IUPAC |
butanoate;lead(2+) |
InChI |
InChI=1S/2C4H8O2.Pb/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
Clé InChI |
ZFBGUXUJXUFOLU-UHFFFAOYSA-L |
SMILES canonique |
CCCC(=O)[O-].CCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
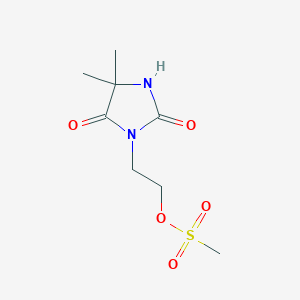
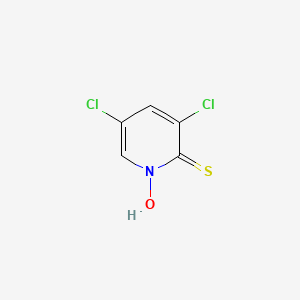

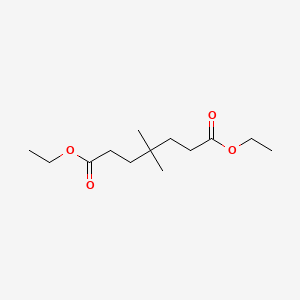


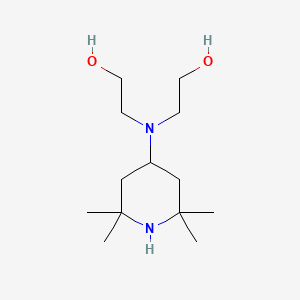
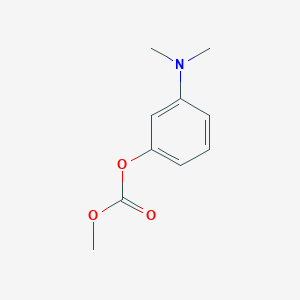
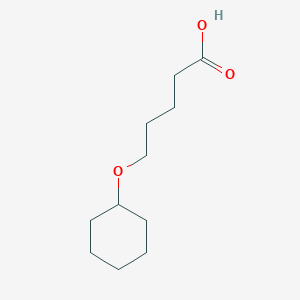
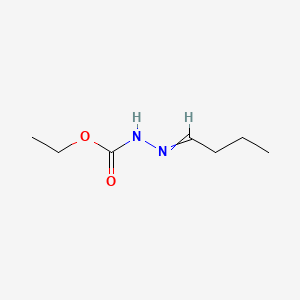

![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
